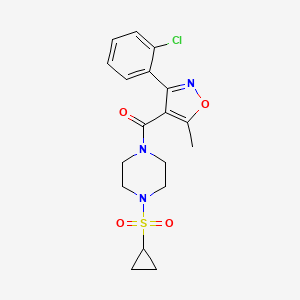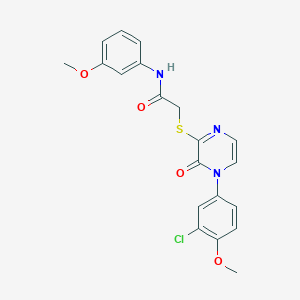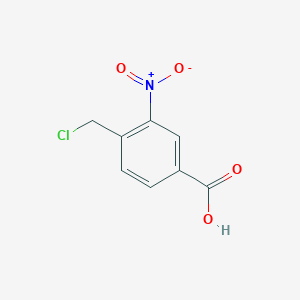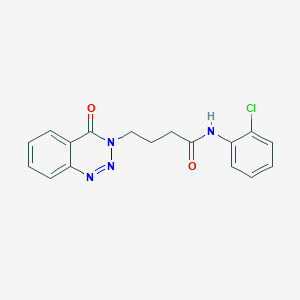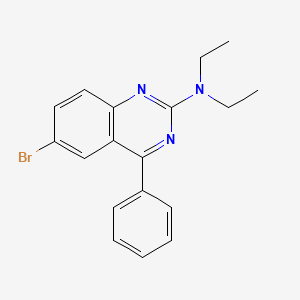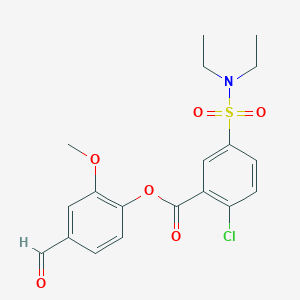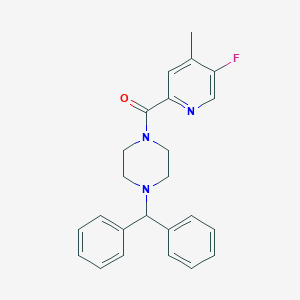
1-(Diphenylmethyl)-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diphenylmethyl)-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine is a complex organic compound with the molecular formula C24H24FN3O and a molecular weight of 389.474 g/mol This compound is of interest due to its unique chemical structure, which combines a benzhydryl group, a piperazine ring, and a fluorinated pyridine moiety
准备方法
The synthesis of 1-(Diphenylmethyl)-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Benzhydrylpiperazine Intermediate: This step involves the reaction of benzhydryl chloride with piperazine under basic conditions to form the benzhydrylpiperazine intermediate.
Introduction of the Fluorinated Pyridine Moiety: The next step involves the reaction of the benzhydrylpiperazine intermediate with 5-fluoro-4-methylpyridine-2-carboxylic acid or its derivatives under appropriate coupling conditions to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
化学反应分析
1-(Diphenylmethyl)-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated pyridine moiety, using nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Diphenylmethyl)-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(Diphenylmethyl)-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
1-(Diphenylmethyl)-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine can be compared with other similar compounds, such as:
(4-Benzhydrylpiperazin-1-yl)-(4-methylpyridin-2-yl)methanone: This compound lacks the fluorine atom, which may affect its chemical and biological properties.
(4-Benzhydrylpiperazin-1-yl)-(5-chloro-4-methylpyridin-2-yl)methanone: The presence of a chlorine atom instead of fluorine may result in different reactivity and interactions with biological targets.
(4-Benzhydrylpiperazin-1-yl)-(5-fluoro-4-ethylpyridin-2-yl)methanone: The substitution of a methyl group with an ethyl group may influence the compound’s steric and electronic properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
属性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(5-fluoro-4-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c1-18-16-22(26-17-21(18)25)24(29)28-14-12-27(13-15-28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,16-17,23H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWPPOOSCLZCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(6-bromo-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2803592.png)

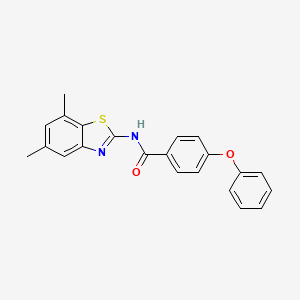
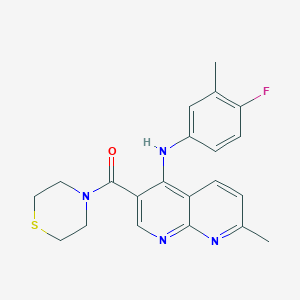
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2803599.png)
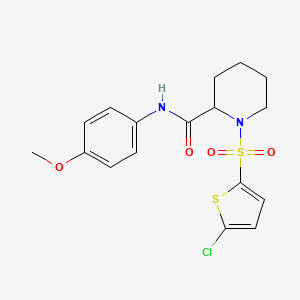
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2803603.png)
![4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B2803607.png)
